Neu5Ac alpha(2-6) N-Glycan
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Overview
Description
Neu5Ac alpha(2-6) N-Glycan is a complex molecule with the molecular formula C84H138N6O62 . It is a type of sialic acid that generally acts as the terminal sugar in cell surface glycans, glycoconjugates, oligosaccharides, lipo-oligosaccharides, and polysaccharides, thus exerting numerous physiological functions .
Synthesis Analysis
The synthesis of Neu5Ac alpha(2-6) N-Glycan involves a systematic and efficient means of producing diverse libraries of asymmetrically branched N-glycans. This is needed to investigate the specificities and biology of glycan-binding proteins .Molecular Structure Analysis
The molecular structure of Neu5Ac alpha(2-6) N-Glycan is complex, with a molecular weight of 2224.0 g/mol . The molecule has a large number of hydroxyl groups, which are selectively modified by glycosyltransferases to synthesize complex glycans .Chemical Reactions Analysis
The chemical reactions involved in the formation of Neu5Ac alpha(2-6) N-Glycan are complex and involve the selective modification of specific hydroxyl groups on an acceptor containing many equally reactive hydroxyls .Physical And Chemical Properties Analysis
Neu5Ac alpha(2-6) N-Glycan has a complex structure with many hydroxyl groups, which contribute to its reactivity. It has a molecular weight of 2224.0 g/mol .Scientific Research Applications
Glycan-Based Biosensors Development
Neu5Ac alpha(2-6) N-Glycan is utilized in glycobiology research for the development of glycan-based biosensors. These biosensors can detect specific interactions with glycan-binding proteins, which are crucial for various biological processes .
Diagnostic Assays
This compound is also instrumental in creating diagnostic assays. By leveraging its specific interaction with glycan-binding proteins, researchers can develop assays that are more sensitive and specific for certain diseases or conditions .
Cell Adhesion and Migration Studies
Researchers have used Neu5Ac alpha(2-6) N-Glycan to study cell adhesion and migration. Understanding the roles of glycan-binding proteins in these processes is vital for insights into cancer metastasis and tissue regeneration .
Immune Response Modulation
The interaction of Neu5Ac alpha(2-6) N-Glycan with glycan-binding proteins plays a significant role in modulating immune responses. This has implications for developing therapies for autoimmune diseases and enhancing vaccine efficacy .
Protein Folding and Immunogenicity
Characterization of glycans, including Neu5Ac alpha(2-6) N-Glycan, on glycoproteins is essential due to their biological implications in protein folding and immunogenicity. This understanding can lead to improved drug design and therapeutic strategies .
Receptor Interactions
The study of Neu5Ac alpha(2-6) N-Glycan is also important for understanding receptor interactions on the cellular level. This knowledge is crucial for drug development, especially for targeting specific cell types or pathways .
Virus-related Glycan Epitopes Research
Neu5Ac alpha(2-6) N-Glycan is used in researching virus-related glycan epitopes. This research can contribute to the development of antiviral drugs and vaccines by targeting specific oligosaccharides related to viral entry or replication .
Chemical Synthesis of Sialo-oligosaccharides
Finally, this compound is used in the chemical synthesis of sialo-oligosaccharides. These synthesized compounds have various applications, including studying biological processes and developing therapeutic agents .
Mechanism of Action
Biochemical Pathways
- Twenty Golgi-localized sialyltransferases (STs) catalyze the synthesis of sialylated glycans on proteins and lipids. These STs add sialic acid (Sia) to N-glycans . Neu5Ac biosynthesis occurs in the Golgi, where STs maintain their localization and recognize specific substrates.
Pharmacokinetics
- Neu5Ac alpha(2-6) N-Glycan is absorbed through the gastrointestinal tract. It circulates in the bloodstream, interacting with various tissues. Enzymatic conversion leads to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc . Neu5Ac is excreted primarily in urine.
Result of Action
- Sialylation affects protein conformation, stability, and function. For example, Neu5Ac alpha(2-6) N-Glycan on β1-integrin influences cancer cell survival and drug resistance. Neu5Ac alpha(2-6) N-Glycan impacts immune cell recognition, inflammation, and metastasis .
Future Directions
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDFCLKLQVGTB-YEUWVLACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H138N6O62 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2224.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neu5Ac alpha(2-6) N-Glycan |
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